BenchChemオンラインストアへようこそ!

Cgp 36742

Cognitive Impairment Neuropharmacology Clinical Trial

CGP 36742 is the only GABAB antagonist with established human oral bioavailability (44%) and positive Phase II clinical data for Mild Cognitive Impairment. Its unique selectivity for presynaptic somatostatin release (IC50=0.14µM) and CNS penetration make it essential for translational cognition research. Ideal for studies requiring reliable in vivo dosing and blood-brain barrier penetration.

Molecular Formula C7H18NO2P
Molecular Weight 179.2 g/mol
CAS No. 145537-81-1
Cat. No. B124387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 36742
CAS145537-81-1
Synonyms(3-aminopropyl)(n-butyl)phosphinic acid
3-aminopropyl-n-butyl phosphinic acid
CGP 36742
CGP-36742
CGP36742
SGS-742
SGS742
Molecular FormulaC7H18NO2P
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESCCCCP(=O)(CCCN)O
InChIInChI=1S/C7H18NO2P/c1-2-3-6-11(9,10)7-4-5-8/h2-8H2,1H3,(H,9,10)
InChIKeyONNMDRQRSGKZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGP 36742 (SGS-742) – Procurement Guide for the Orally Active, Blood-Brain Barrier Penetrant GABAB Receptor Antagonist with Clinical Proof-of-Concept


CGP 36742, also known as SGS-742 or (3-aminopropyl)(n-butyl)phosphinic acid (CAS 145537-81-1), is a selective antagonist of the metabotropic GABAB receptor [1]. It is characterized by an IC50 of 32–36 µM in standard receptor binding assays and a demonstrable ability to cross the blood-brain barrier following oral administration [2]. Notably, CGP 36742 is among the first GABAB antagonists for which oral bioavailability and human pharmacokinetic parameters have been rigorously established, making it a key tool compound for in vivo neuropharmacology and clinical translation [3].

CGP 36742 (SGS-742) – Critical Differentiators That Preclude Direct Substitution with Alternative GABAB Antagonists


Within the GABAB antagonist class, CGP 36742 is distinct for its unique combination of oral bioavailability, CNS penetration, and well-characterized human pharmacokinetics, which cannot be replicated by older, low-affinity antagonists (e.g., phaclofen, saclofen) or later, high-affinity research tools (e.g., CGP 55845) that lack oral activity [1]. Critically, while related compounds like CGP 35348 and CGP 46381 share some in vitro potency and oral activity, CGP 36742 has a substantially broader and deeper in vivo pharmacological and clinical data package—including cognitive enhancement in multiple preclinical species, antidepressant-like effects, and positive outcomes in Phase II clinical trials for Mild Cognitive Impairment (MCI) [2]. These attributes make CGP 36742 the only GABAB antagonist with a validated translational trajectory from bench to clinic, rendering it irreplaceable in studies requiring a blood-brain barrier-penetrant, orally active GABAB blocker with established safety and efficacy profiles [3].

CGP 36742 (SGS-742) – Quantitative Evidence for Product-Specific Differentiation in Scientific Procurement


Clinical Validation of Cognitive Enhancement in MCI: A Phase II Comparator Benchmark

CGP 36742 (SGS-742) is the only GABAB antagonist with positive, placebo-controlled clinical data demonstrating cognitive improvement. In a Phase II trial, patients receiving SGS-742 (600 mg t.i.d. for 8 weeks) showed statistically significant improvements in attention (choice reaction time and visual information processing) and working memory (pattern recognition speed) compared to placebo [1]. In contrast, the chemically distinct, micromolar-affinity GABAB antagonist SCH50911 has not been reported in clinical trials for cognitive enhancement, and the higher-affinity antagonist CGP 55845 lacks oral bioavailability for clinical use [2].

Cognitive Impairment Neuropharmacology Clinical Trial

Quantified Oral Bioavailability and Human Pharmacokinetics: A Procurement-Decisive Advantage Over Non-Oral GABAB Antagonists

CGP 36742 is unequivocally distinguished by its established human pharmacokinetic profile, including an absolute oral bioavailability of 44% (Fabs = 0.44, 95% CI 0.33-0.47) [1]. This is a critical differentiator from research-standard, high-affinity GABAB antagonists such as CGP 55845, which lack oral bioavailability, and from earlier tools like phaclofen and saclofen that are not systemically active [2]. Even the related orally active antagonist CGP 46381 has not been advanced to human pharmacokinetic characterization [3].

Pharmacokinetics Oral Bioavailability Drug Development

Preclinical In Vivo Efficacy Across Multiple Cognitive Domains: Superior to CGP 35348 and Unmatched by Other GABAB Antagonists

CGP 36742 enhances cognition across a broader range of preclinical tasks and species than any other GABAB antagonist. It significantly improved performance in active and passive avoidance paradigms, the eight-arm radial maze, the Morris water maze, and a social learning task in mice, young and old rats, and Rhesus monkeys [1]. In contrast, CGP 35348 shows more limited effects, primarily in spatial learning following neonatal brain injury [2]. The high-affinity antagonist CGP 55845 has not been reported in these cognitive assays due to its lack of oral bioavailability [3].

Cognitive Enhancement Behavioral Pharmacology Preclinical Models

Presynaptic Receptor Subtype Selectivity for Somatostatin Release: A Unique Pharmacological Fingerprint

CGP 36742 exhibits a unique, high-potency selectivity for presynaptic GABAB receptors regulating somatostatin release (IC50 = 0.14 µM) while being inactive (up to 100 µM) at GABAB receptors controlling GABA, glutamate, and cholecystokinin release in the same neocortex synaptosomal preparations [1]. This selectivity profile is not shared by other GABAB antagonists, including CGP 35348 and 2-hydroxy-saclofen, which show broader presynaptic inhibition [2]. This unique pharmacology positions CGP 36742 as the only tool to selectively disinhibit somatostatin, a neuropeptide critically involved in cognitive function [3].

Neurochemistry Somatostatin Presynaptic Receptors

Receptor Binding Affinity and Functional Antagonism: A Benchmark Against CGP 35348, CGP 46381, and Phaclofen

CGP 36742 demonstrates a defined rank-order of potency among first-generation GABAB antagonists. In a GABAB receptor binding assay, its IC50 of 36 µM is comparable to CGP 35348 (34 µM) but significantly less potent than CGP 46381 (4.9 µM) and the high-affinity CGP 55845 (nanomolar range) [1]. However, in a functional assay measuring antagonism of (-)-baclofen in the guinea pig ileum, CGP 36742 (pA2 = 4.88) is more potent than phaclofen (pA2 = 3.90) and approaches CGP 35348 (pA2 = 5.02) [2]. This binding and functional profile places CGP 36742 in a distinct potency tier suitable for in vivo studies requiring moderate receptor occupancy without complete blockade, which may contribute to its favorable in vivo efficacy and safety profile [3].

Receptor Binding GABAB Antagonist IC50

Distinct Effects on cAMP Signaling and Receptor Regulation: Differentiating CGP 36742 from CGP 35348

Chronic treatment with CGP 36742, but not CGP 35348, induces a significant increase in forskolin-stimulated cAMP production in rat frontal cortex [1]. Furthermore, repeated administration of CGP 36742 up-regulates GABAB receptor binding sites in the outer laminar region of the frontal cortex by approximately 50% above control levels, an effect not observed with CGP 35348 or baclofen [2]. This differential regulation of second messenger systems and receptor density indicates that CGP 36742 engages distinct neuroadaptive mechanisms compared to its close analog, potentially underlying its unique antidepressant-like effects and clinical efficacy [3].

Signal Transduction cAMP Receptor Regulation

CGP 36742 (SGS-742) – Validated Research and Industrial Application Scenarios for Scientific Procurement


Translational Research in Cognitive Impairment and Alzheimer's Disease

CGP 36742 (SGS-742) is uniquely positioned for translational research in cognitive disorders. It is the only GABAB antagonist with positive Phase II clinical trial data demonstrating improvements in attention and working memory in patients with Mild Cognitive Impairment (MCI) [1]. Its preclinical efficacy across multiple cognitive domains and species provides a robust foundation for hypothesis-driven studies aimed at understanding GABAB receptor modulation in cognition and for validating novel cognitive enhancers [2].

In Vivo Studies of Oral GABAB Antagonism and CNS Penetration

For in vivo pharmacological investigations requiring oral dosing and reliable brain penetration, CGP 36742 is the gold-standard tool. Its defined human oral bioavailability (44%) and pharmacokinetic parameters (Cmax = 27 µmol/L, t1/2 = 3.6 h at 600 mg oral) allow for precise dose translation and experimental design [1]. This makes it essential for studies exploring the role of GABAB receptors in behavior, neuroprotection, and disease models where oral administration is preferred or required [2].

Selective Presynaptic GABAB Receptor Pharmacology and Somatostatin Release

CGP 36742 is the only known GABAB antagonist that selectively blocks presynaptic receptors regulating somatostatin release (IC50 = 0.14 µM) without affecting GABA, glutamate, or CCK release [1]. This unique pharmacological fingerprint makes it an indispensable tool for dissecting the role of GABAB receptor subtypes in neuropeptide release and for studying the neurobiology of somatostatin in cognition, learning, and memory [2].

Investigations into Antidepressant Mechanisms and Neuroplasticity

Due to its distinct effects on cAMP signaling and GABAB receptor up-regulation—effects not shared by the closely related CGP 35348—CGP 36742 is a critical research tool for studies examining the role of GABAB receptors in antidepressant action and neuroadaptive plasticity [1]. Its ability to enhance BDNF and NGF levels further supports its use in research on neurotrophic mechanisms and mood disorders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cgp 36742

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.